RS 504393

Catalog No.
S541944
CAS No.
300816-15-3
M.F
C25H27N3O3
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RS 504393

CAS Number

300816-15-3

Product Name

RS 504393

IUPAC Name

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)

InChI Key

ODNICNWASXKNNQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RS504393; RS 504393; RS-504393.

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C

The exact mass of the compound 6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one is 417.20524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of 1,3-oxazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RS 504393 is a highly potent, small-molecule antagonist of the CC chemokine receptor 2 (CCR2), primarily utilized to block the CCL2 (MCP-1) signaling axis . Supplied as a white to off-white solid, it is a critical procurement target for researchers investigating monocyte recruitment, ischemia-reperfusion injury, and fibrotic diseases. Unlike broad-spectrum chemokine inhibitors, RS 504393 is engineered for extreme receptor selectivity, ensuring that downstream functional readouts are strictly CCR2-dependent . Its well-characterized physical properties, including high solubility in anhydrous DMSO and DMF, make it a reliable benchmark for both standard cellular assays and advanced polymeric drug delivery formulations.

Substituting RS 504393 with older-generation CCR2 antagonists, such as RS 102895, introduces significant experimental risk due to off-target receptor binding . While many in-class alternatives exhibit moderate selectivity, RS 504393 achieves a >1000-fold selectivity window for CCR2 over CCR1, preventing the confounding activation or blockade of CCR1-mediated leukocyte recruitment in mixed-cell assays . Furthermore, generic substitution often ignores the compound's strict handling requirements; RS 504393 requires anhydrous organic solvents (DMSO or DMF) and specific thermal or ultrasonic protocols to reach its maximum 10 mg/mL stock concentration. Failure to procure high-purity RS 504393 and adhere to these solvent dependencies frequently results in compound precipitation in aqueous buffers, leading to irreproducible IC50 values and failed in vivo dosing regimens.

Superior CCR2 Potency and CCR1 Selectivity vs. RS 102895

RS 504393 demonstrates an IC50 of 89 nM for human recombinant CCR2, making it approximately 4-fold more potent than the common benchmark RS 102895 (IC50 = 360 nM) . Furthermore, RS 504393 exhibits extreme selectivity, with an IC50 >100 μM for CCR1, compared to RS 102895 which begins to inhibit CCR1 at 17.8 μM .

Evidence DimensionCCR2 and CCR1 Inhibition (IC50)
Target Compound DataCCR2 IC50 = 89 nM; CCR1 IC50 > 100 μM
Comparator Or BaselineRS 102895 (CCR2 IC50 = 360 nM; CCR1 IC50 = 17.8 μM)
Quantified Difference~4x greater CCR2 potency and >1000-fold CCR2/CCR1 selectivity ratio (vs ~50-fold for RS 102895)
ConditionsHuman recombinant receptor binding assays

Ensures strict isolation of CCL2/CCR2-dependent pathways without confounding cross-reactivity at CCR1, critical for mixed-leukocyte assays.

Functional Blockade of MCP-1-Stimulated Chemotaxis

Beyond receptor binding, RS 504393 effectively translates to functional cellular assays, inhibiting MCP-1 (CCL2)-stimulated chemotaxis with an IC50 of 330 nM . It completely suppresses MCP-1-induced mast cell degranulation in unprimed states, validating its utility in functional immune cell migration models.

Evidence DimensionChemotaxis Inhibition (IC50)
Target Compound Data330 nM
Comparator Or BaselineUntreated MCP-1 stimulated baseline
Quantified DifferenceComplete suppression of induced degranulation/chemotaxis at effective doses
ConditionsCellular chemotaxis and degranulation assays

Confirms that the compound's high receptor affinity translates directly into functional blockade of leukocyte migration in vitro.

Compatibility with PLGA Microplate Formulations for Sustained Release

RS 504393 is highly compatible with advanced polymeric delivery systems, such as PLGA microplates (RS-μPLs). In post-traumatic osteoarthritis (PTOA) models, intraarticular administration of RS-μPLs at 1 mg/kg achieved sustained local inhibition of synovial hyperplasia, requiring approximately 100-fold less total compound compared to standard systemic administration (4.0 mg/kg/day) [1].

Evidence DimensionEffective Dosing via Local Delivery vs Systemic
Target Compound Data1 mg/kg (intraarticular PLGA microplates)
Comparator Or Baseline4.0 mg/kg/day (systemic free compound)
Quantified Difference~100-fold reduction in required dose for equivalent local efficacy
ConditionsIn vivo murine DMM (destabilization of the medial meniscus) osteoarthritis model

Proves the compound's stability and efficacy when encapsulated in polymeric matrices, enabling localized, sustained-release experimental designs.

Solvent-Dependent Solubility Profile for Assay Reproducibility

The solubility of RS 504393 is highly solvent-dependent, achieving up to 10 mg/mL (23.95 mM) in DMSO (with warming to 60°C and ultrasonication) and 10 mg/mL in DMF . In contrast, it is only sparingly soluble in aqueous buffers (~0.1 mg/mL in 1:9 DMF:PBS) . Using moisture-contaminated DMSO significantly reduces solubility.

Evidence DimensionMaximum Solubility
Target Compound Data10 mg/mL in pure DMSO/DMF
Comparator Or Baseline~0.1 mg/mL in aqueous buffer (1:9 DMF:PBS)
Quantified Difference100-fold difference in solubility based on solvent selection
ConditionsStandard laboratory stock preparation (DMSO/DMF vs aqueous)

Dictates strict procurement and handling protocols; buyers must ensure access to anhydrous organic solvents to prevent assay failure via precipitation.

Precision Chemokine Signaling Assays

Due to its >1000-fold selectivity for CCR2 over CCR1, RS 504393 is a highly suitable choice for in vitro assays isolating CCL2/CCR2 pathways in mixed immune cell populations (e.g., macrophages, monocytes) where CCR1 cross-reactivity would confound results .

In Vivo Fibrosis and Ischemia Modeling

Its proven efficacy in reducing interstitial fibrosis and ischemia-reperfusion injury in renal models makes it a reliable benchmark for evaluating anti-fibrotic therapies targeting the CCL2-CCR2 axis .

Advanced Polymeric Drug Delivery Prototyping

Its compatibility with PLGA microplate encapsulation makes RS 504393 an ideal active pharmaceutical ingredient (API) for developing localized, sustained-release intraarticular treatments for osteoarthritis and localized inflammation[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

417.20524173 Da

Monoisotopic Mass

417.20524173 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

RS-504393

Dates

Last modified: 08-15-2023
1: Lu W, Tang Y, Zhang Z, Zhang X, Yao Y, Fu C, Wang X, Ma G. Inhibiting the mobilization of Ly6C(high) monocytes after acute myocardial infarction enhances the efficiency of mesenchymal stromal cell transplantation and curbs myocardial remodeling. Am J Transl Res. 2015 Mar 15;7(3):587-97. eCollection 2015. PubMed PMID: 26045897; PubMed Central PMCID: PMC4448197.
2: Wang A, Wang Z, Cao Y, Cheng S, Chen H, Bunjhoo H, Xie J, Wang C, Xu Y, Xiong W. CCL2/CCR2-dependent recruitment of Th17 cells but not Tc17 cells to the lung in a murine asthma model. Int Arch Allergy Immunol. 2015;166(1):52-62. doi: 10.1159/000371764. Epub 2015 Mar 4. PubMed PMID: 25765592.
3: Carmo AA, Costa BR, Vago JP, de Oliveira LC, Tavares LP, Nogueira CR, Ribeiro AL, Garcia CC, Barbosa AS, Brasil BS, Dusse LM, Barcelos LS, Bonjardim CA, Teixeira MM, Sousa LP. Plasmin induces in vivo monocyte recruitment through protease-activated receptor-1-, MEK/ERK-, and CCR2-mediated signaling. J Immunol. 2014 Oct 1;193(7):3654-63. doi: 10.4049/jimmunol.1400334. Epub 2014 Aug 27. PubMed PMID: 25165151.
4: Wakida N, Kiguchi N, Saika F, Nishiue H, Kobayashi Y, Kishioka S. CC-chemokine ligand 2 facilitates conditioned place preference to methamphetamine through the activation of dopamine systems. J Pharmacol Sci. 2014;125(1):68-73. Epub 2014 Apr 19. PubMed PMID: 24748435.
5: Zhu X, Cao S, Zhu MD, Liu JQ, Chen JJ, Gao YJ. Contribution of chemokine CCL2/CCR2 signaling in the dorsal root ganglion and spinal cord to the maintenance of neuropathic pain in a rat model of lumbar disc herniation. J Pain. 2014 May;15(5):516-26. doi: 10.1016/j.jpain.2014.01.492. Epub 2014 Jan 23. PubMed PMID: 24462503.
6: Pevida M, González-Rodríguez S, Lastra A, García-Suárez O, Hidalgo A, Menéndez L, Baamonde A. Involvement of spinal chemokine CCL2 in the hyperalgesia evoked by bone cancer in mice: a role for astroglia and microglia. Cell Mol Neurobiol. 2014 Jan;34(1):143-56. PubMed PMID: 24122510.
7: Liu S, Zhang L, Wu Q, Wu Q, Wang T. Chemokine CCL2 induces apoptosis in cortex following traumatic brain injury. J Mol Neurosci. 2013 Nov;51(3):1021-9. doi: 10.1007/s12031-013-0091-8. Epub 2013 Aug 11. PubMed PMID: 23934512.
8: Arms L, Girard BM, Malley SE, Vizzard MA. Expression and function of CCL2/CCR2 in rat micturition reflexes and somatic sensitivity with urinary bladder inflammation. Am J Physiol Renal Physiol. 2013 Jul 1;305(1):F111-22. doi: 10.1152/ajprenal.00139.2013. Epub 2013 Apr 17. PubMed PMID: 23594826; PubMed Central PMCID: PMC3725675.
9: Pevida M, Lastra A, Hidalgo A, Baamonde A, Menéndez L. Spinal CCL2 and microglial activation are involved in paclitaxel-evoked cold hyperalgesia. Brain Res Bull. 2013 Jun;95:21-7. doi: 10.1016/j.brainresbull.2013.03.005. Epub 2013 Apr 2. PubMed PMID: 23562605.
10: Pevida M, González-Rodríguez S, Lastra A, Hidalgo A, Menéndez L, Baamonde A. CCL2 released at tumoral level contributes to the hyperalgesia evoked by intratibial inoculation of NCTC 2472 but not B16-F10 cells in mice. Naunyn Schmiedebergs Arch Pharmacol. 2012 Nov;385(11):1053-61. doi: 10.1007/s00210-012-0787-2. Epub 2012 Sep 14. PubMed PMID: 22976830.

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